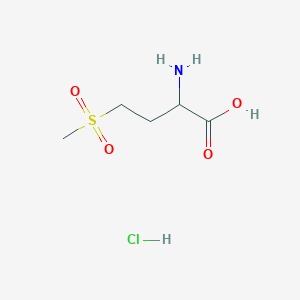![molecular formula C16H27NO2 B13590752 Tert-butyl4-({bicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13590752.png)
Tert-butyl4-({bicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-({bicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate is a compound that features a unique bicyclo[1.1.1]pentane (BCP) core. The BCP motif is known for its three-dimensional structure and high degree of saturation, making it a valuable bioisostere in drug discovery
Preparation Methods
The synthesis of tert-butyl 4-({bicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate typically involves the construction of the bicyclo[1.1.1]pentane framework followed by functionalization. Two practical and scalable methods for constructing the BCP framework are carbene insertion into the central bond of bicyclo[1.1.0]butanes and nucleophilic/radical addition across the central bond of [1.1.1]propellanes . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-({bicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-({bicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which tert-butyl 4-({bicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and selectivity, potentially leading to improved therapeutic outcomes .
Comparison with Similar Compounds
Tert-butyl 4-({bicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate: This compound also features a bicyclo[1.1.1]pentane core but differs in the piperazine moiety, which can influence its chemical and biological properties.
tert-butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate:
The uniqueness of tert-butyl 4-({bicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate lies in its specific combination of the bicyclo[1.1.1]pentane core and the piperidine moiety, which can provide distinct advantages in terms of stability, solubility, and bioactivity.
Properties
Molecular Formula |
C16H27NO2 |
|---|---|
Molecular Weight |
265.39 g/mol |
IUPAC Name |
tert-butyl 4-(1-bicyclo[1.1.1]pentanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H27NO2/c1-15(2,3)19-14(18)17-6-4-12(5-7-17)8-16-9-13(10-16)11-16/h12-13H,4-11H2,1-3H3 |
InChI Key |
KOKGXKMAKCTYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC23CC(C2)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B13590674.png)
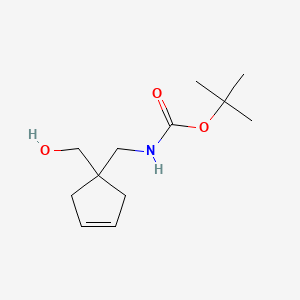
![o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B13590682.png)
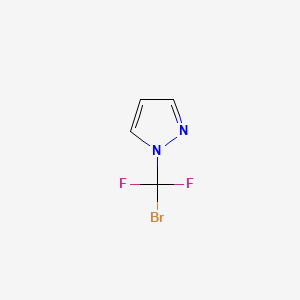
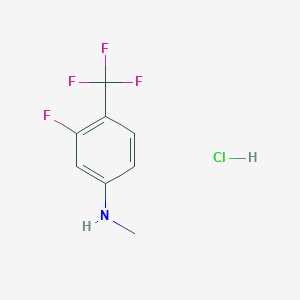
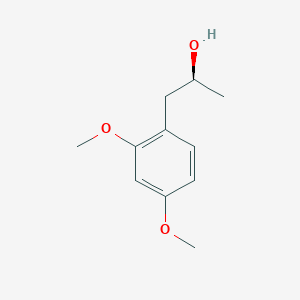
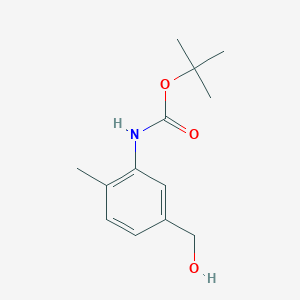
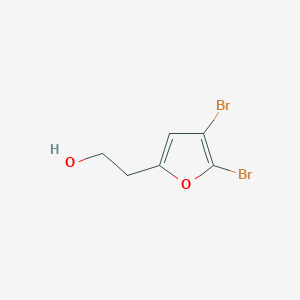
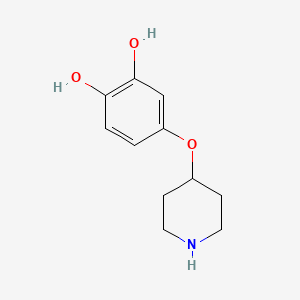
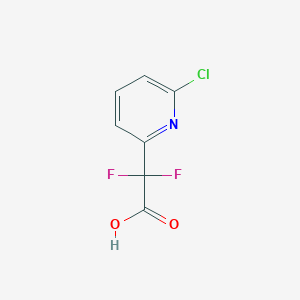
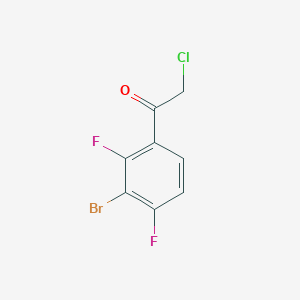
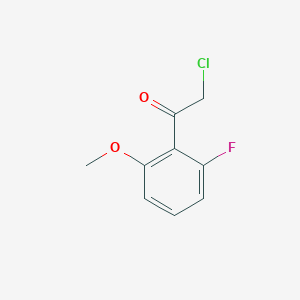
![Tert-butyl1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13590737.png)
